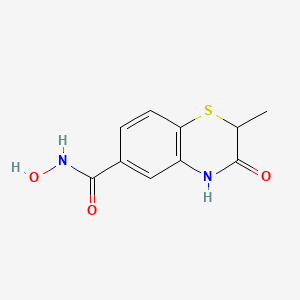

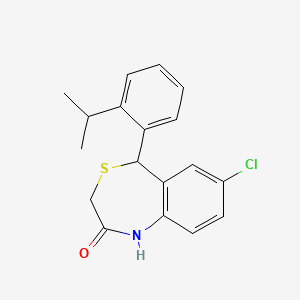

![molecular formula C22H23F3N4 B608222 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)

3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JNJ-42153605 is a synthetic organic compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). This compound has shown significant potential in modulating glutamate neurotransmission, which is crucial for various central nervous system functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JNJ-42153605 involves multiple steps, starting with the preparation of the core triazolopyridine structure. The key steps include:

- Formation of the triazolopyridine core.

- Introduction of the cyclopropylmethyl group.

- Addition of the phenylpiperidine moiety.

- Incorporation of the trifluoromethyl group .

Industrial Production Methods: Industrial production of JNJ-42153605 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures carefully controlled to optimize product formation .

Chemical Reactions Analysis

Types of Reactions: JNJ-42153605 primarily undergoes:

Substitution Reactions: Introduction of various functional groups.

Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

Cyclization Reactions: Formation of ring structures.

Common Reagents and Conditions:

Reagents: Common reagents include trifluoromethylating agents, cyclopropylmethyl halides, and phenylpiperidine derivatives.

Major Products: The major product of these reactions is JNJ-42153605 itself, with high selectivity and yield achieved through careful control of reaction conditions .

Scientific Research Applications

JNJ-42153605 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study allosteric modulation of mGlu2 receptors.

Biology: Investigated for its effects on neurotransmission and potential therapeutic applications.

Medicine: Explored for its potential in treating psychiatric disorders, including schizophrenia and anxiety.

Industry: Utilized in the development of new pharmacological agents targeting mGlu2 receptors .

Mechanism of Action

JNJ-42153605 exerts its effects by binding to an allosteric site on the mGlu2 receptor, enhancing the receptor’s response to glutamate. This modulation affects various signaling pathways involved in neurotransmission, leading to changes in neuronal activity and behavior. The compound’s high affinity and selectivity for mGlu2 receptors make it a valuable tool for studying glutamate signaling .

Comparison with Similar Compounds

LY354740: An mGlu2/3 receptor agonist.

BINA: Another positive allosteric modulator of mGlu2.

Comparison: Compared to these compounds, JNJ-42153605 is unique due to its high potency and selectivity for mGlu2 receptors. It has shown superior long-term efficacy in modulating sleep-wake cycles and reducing psychotic symptoms without inducing tolerance .

Properties

IUPAC Name |

3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4/c23-22(24,25)20-18(10-13-29-19(14-15-6-7-15)26-27-21(20)29)28-11-8-17(9-12-28)16-4-2-1-3-5-16/h1-5,10,13,15,17H,6-9,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAVZGJJQFJSMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)N4CCC(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does JNJ-42153605 interact with its target and what are the downstream effects?

A1: JNJ-42153605 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor []. This means it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate, its natural ligand. This modulation leads to various downstream effects, including inhibition of spontaneous locomotion, reversal of memantine-induced brain activation, and inhibition of conditioned avoidance behavior in preclinical models [, ].

Q2: What is the relationship between the structure of JNJ-42153605 and its activity as an mGlu2 PAM?

A2: Research suggests that modifications to the scaffold substituents of similar compounds, such as 1,2,4-triazolo[4,3-a]pyridines, can impact their potency, metabolic stability, and lipophilicity []. Optimization of JNJ-42153605 involved improving metabolic stability while controlling lipophilicity through these modifications []. This highlights the importance of structure-activity relationship (SAR) studies in refining drug candidates for improved efficacy and pharmacokinetic properties.

Q3: What preclinical evidence supports the potential of JNJ-42153605 as an antipsychotic agent?

A3: JNJ-42153605 demonstrated efficacy in several rodent models used to assess antipsychotic activity. It inhibited phencyclidine (PCP)-induced hyperlocomotion in mice, a model often used to evaluate potential antipsychotic effects []. Additionally, it reversed PCP-induced brain activation patterns as measured by 2-deoxyglucose uptake in mice [, ]. These findings, along with its favorable pharmacokinetic profile, suggest that JNJ-42153605 warrants further investigation as a potential antipsychotic treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

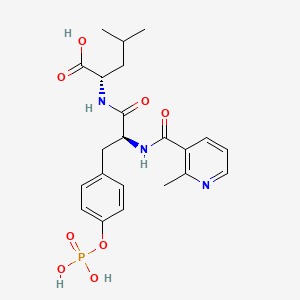

![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)

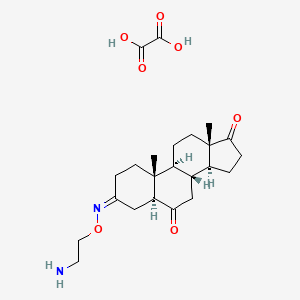

![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B608154.png)

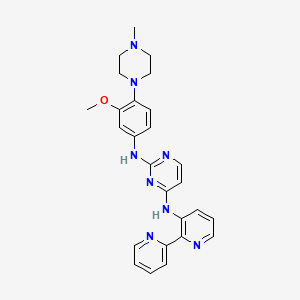

![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)

![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)